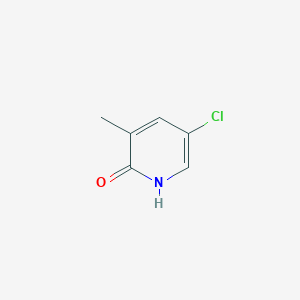

5-Chloro-3-methylpyridin-2-ol

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-chloro-3-methyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c1-4-2-5(7)3-8-6(4)9/h2-3H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBGCPCNUPUGPIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CNC1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70558881 | |

| Record name | 5-Chloro-3-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70558881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58498-61-6 | |

| Record name | 5-Chloro-3-methyl-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58498-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-3-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70558881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Chloro-3-methylpyridin-2-ol: A Comprehensive Technical Guide for Drug Discovery Professionals

This technical guide offers an in-depth exploration of 5-Chloro-3-methylpyridin-2-ol, a pivotal heterocyclic building block for researchers, scientists, and professionals engaged in drug development. This document provides a comprehensive overview of its chemical and physical characteristics, synthesis, reactivity, and applications, grounding all information in established scientific principles and authoritative sources.

Introduction: The Strategic Importance of Substituted Pyridinones

This compound, also known by its tautomeric name 5-chloro-3-methyl-2(1H)-pyridinone, is a halogenated and alkyl-substituted pyridinone derivative. Such scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide array of biologically active molecules and approved pharmaceuticals. The specific arrangement of the chloro, methyl, and hydroxyl/oxo functionalities on the pyridine ring imparts a unique electronic and steric profile, making it a versatile synthon for the elaboration of complex molecular architectures. Its strategic importance lies in its ability to serve as a precursor for a variety of chemical transformations, enabling the synthesis of novel compounds for therapeutic evaluation.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in a laboratory and developmental setting. These properties dictate its solubility in various solvent systems, its behavior in reaction mixtures, and provide insights into its potential pharmacokinetic profile.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆ClNO | [1] |

| Molecular Weight | 143.57 g/mol | [1] |

| IUPAC Name | This compound | |

| CAS Number | 58498-61-6 | [1] |

| Appearance | Off-white to light yellow crystalline powder | |

| Melting Point | 162-163 °C | [2] |

| Boiling Point | 279.6 ± 40.0 °C (Predicted) | [2] |

| Density | 1.28 ± 0.1 g/cm³ (Predicted) | [2] |

| pKa | 10.55 ± 0.10 (Predicted) | [2] |

| Solubility | Soluble in methanol. Generally, hydroxypyridines are sparingly soluble in non-polar solvents and more soluble in polar solvents. |

Table 1: Physicochemical Data for this compound

Synthesis and Purification: A Practical Approach

The synthesis of this compound can be achieved through a multi-step sequence starting from readily available precursors. A representative synthetic approach is outlined below.

Proposed Synthetic Pathway

A common strategy for the synthesis of substituted pyridinones involves the construction of a dihydropyridinone intermediate followed by functional group manipulations.

Figure 1: Proposed synthetic pathway to this compound. This pathway involves the initial formation of a dihydropyridinone ring, followed by chlorination and subsequent dehydrohalogenation to yield the target aromatic pyridinone.

Detailed Experimental Protocol

The following protocol is a generalized procedure based on established methodologies for the synthesis of related compounds[3][4].

Step 1: Synthesis of 5-Methyl-3,4-dihydro-2(1H)-pyridone

-

Condense propionaldehyde with an acrylic ester (e.g., methyl acrylate) in the presence of a suitable catalyst to form a 4-formylpentanoate ester.

-

React the resulting ester with a source of ammonia (e.g., ammonium hydroxide) to facilitate cyclization and formation of 5-methyl-3,4-dihydro-2(1H)-pyridone.

-

Purify the product by distillation or recrystallization.

Step 2: Synthesis of this compound

-

Dissolve 5-methyl-3,4-dihydro-2(1H)-pyridone in a suitable organic solvent (e.g., dichloromethane or chloroform).

-

Introduce a chlorinating agent, such as chlorine gas or sulfuryl chloride, while maintaining the reaction temperature, typically between 50-60°C[4]. This step is expected to form a dichloro-piperidinone intermediate.

-

The intermediate is then subjected to dehydrohalogenation, which can often be achieved by heating, to furnish the aromatic this compound[3][4].

-

The final product can be purified by recrystallization from an appropriate solvent.

Self-Validation and Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) can be used to assess purity. The structure should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should be sharp and consistent with the reported value.

Chemical Reactivity and Tautomerism

The chemical behavior of this compound is governed by the interplay of its functional groups and the aromatic pyridine ring.

Tautomerism: The Pyridinol-Pyridone Equilibrium

A key feature of 2-hydroxypyridines is their existence in equilibrium with their corresponding 2-pyridone tautomer. This equilibrium is influenced by the solvent and the electronic nature of other substituents on the ring.[5][6][7][8]

Figure 2: Tautomeric equilibrium of this compound. The compound exists as an equilibrium mixture of the hydroxypyridine (enol) and pyridinone (keto) forms.

In the solid state and in polar solvents, the pyridone form is generally favored due to its greater polarity and ability to form hydrogen-bonded dimers.[7] The pyridone tautomer possesses an amide-like character, which influences its reactivity.

Key Reactions

-

N-Alkylation and N-Arylation: The nitrogen atom in the pyridone tautomer can be alkylated or arylated under basic conditions.

-

O-Alkylation and O-Acylation: The oxygen atom of the hydroxypyridine tautomer can undergo alkylation or acylation.

-

Electrophilic Aromatic Substitution: The pyridine ring can undergo electrophilic substitution reactions, with the position of substitution directed by the existing substituents.

-

Cross-Coupling Reactions: The chloro substituent can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents at the 5-position. This is a particularly valuable transformation in drug discovery for generating molecular diversity.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and a singlet for the methyl group. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing chloro group and the electron-donating hydroxyl/oxo and methyl groups. The NH proton of the pyridone tautomer would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the pyridone tautomer would be expected to resonate at a significantly downfield chemical shift (typically >160 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3400-2400 cm⁻¹ corresponding to the O-H stretch of the hydroxypyridine tautomer and the N-H stretch of the pyridone tautomer. A strong absorption band around 1650 cm⁻¹ would be indicative of the C=O stretch of the pyridone form.

Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its utility is demonstrated by the incorporation of structurally similar building blocks into a variety of drug candidates. Pyridine and pyridinone motifs are present in numerous FDA-approved drugs.

Role as a Versatile Scaffold

The reactivity of the chloro and hydroxyl/oxo groups, coupled with the potential for substitution on the pyridine ring, allows for the elaboration of this scaffold in multiple directions.

Figure 3: Application of this compound in generating molecular diversity for drug discovery. The various reactive sites on the molecule allow for its elaboration into libraries of novel compounds for biological screening and lead optimization.

For example, the related compound 5-chloro-3-methylpyridin-2-amine is a known intermediate in the synthesis of active pharmaceutical ingredients (APIs).[9] Similarly, other substituted pyridines are key components in the development of drugs for a range of conditions, including cardiovascular diseases.[10]

Safety and Handling

As with all chemical reagents, appropriate safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[11][12][13]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[11]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

For comprehensive safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important building block in medicinal chemistry and drug discovery. Its well-defined physicochemical properties, predictable reactivity, and the crucial aspect of tautomerism make it a versatile platform for the synthesis of novel and diverse chemical entities. This guide provides a foundational understanding of this compound, empowering researchers to leverage its potential in the development of the next generation of therapeutics.

References

- 1. doronscientific.com [doronscientific.com]

- 2. 5-CHLORO-2-HYDROXY-3-METHYLPYRIDINE | 58498-61-6 [amp.chemicalbook.com]

- 3. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]

- 4. Preparation of 2-chloro-5-methylpyridine - Patent 0121320 [data.epo.org]

- 5. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemtube3d.com [chemtube3d.com]

- 7. chemtube3d.com [chemtube3d.com]

- 8. wuxibiology.com [wuxibiology.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. fishersci.com [fishersci.com]

- 12. jubilantingrevia.com [jubilantingrevia.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 5-Chloro-3-methylpyridin-2-ol

Foreword: Navigating the Synthesis of a Key Heterocyclic Building Block

Welcome to a comprehensive exploration of the synthetic pathways leading to 5-Chloro-3-methylpyridin-2-ol, a crucial heterocyclic scaffold in the landscape of pharmaceutical and agrochemical research. This guide is meticulously crafted for researchers, scientists, and professionals in drug development, offering not just a set of instructions, but a deeper understanding of the chemical principles and strategic decisions that underpin the successful synthesis of this versatile molecule. As a senior application scientist, my objective is to bridge the gap between theoretical knowledge and practical application, providing insights that are both scientifically rigorous and field-tested.

The synthesis of substituted pyridin-2-ones is a well-trodden path in organic chemistry, yet the specific introduction of a chlorine atom at the 5-position and a methyl group at the 3-position presents unique challenges and demands a nuanced approach. This guide will delve into the primary synthetic strategies, elucidating the "why" behind each experimental choice and offering a critical analysis of the available methodologies. We will explore both the functionalization of a pre-existing pyridine ring and the construction of the heterocyclic core from acyclic precursors, providing you with a robust toolkit to approach this synthesis with confidence.

Understanding the Target: Tautomerism and Reactivity

Before embarking on the synthetic journey, it is paramount to recognize a fundamental characteristic of the target molecule: keto-enol tautomerism. This compound exists in equilibrium with its tautomeric form, 5-chloro-3-methyl-2(1H)-pyridinone.[1] In the solid state and in most solutions, the pyridinone form is generally favored. This dynamic equilibrium influences the compound's reactivity and its characterization. Throughout this guide, both names will be used interchangeably to reflect this reality.

Caption: Tautomeric equilibrium of this compound.

Strategic Approaches to Synthesis

Two principal strategies dominate the synthesis of this compound:

-

Pathway I: Functionalization of a Pre-existing Pyridine Ring. This is a classic and often direct approach, typically commencing with a readily available substituted pyridine.

-

Pathway II: De Novo Ring Construction. This strategy involves the assembly of the pyridin-2-one ring from acyclic precursors, offering a high degree of flexibility in substituent placement.

We will now dissect each of these pathways in detail, providing both the underlying logic and practical experimental guidance.

Pathway I: Synthesis via Functionalization of 3-Methylpyridine

This pathway leverages the commercial availability of 3-methylpyridine (β-picoline) as a cost-effective starting material. The core strategy involves the sequential introduction of the required functional groups onto the pyridine ring.

Conceptual Workflow

Caption: Conceptual workflow for Pathway I.

Step 1: N-Oxidation of 3-Methylpyridine

The initial step involves the oxidation of the pyridine nitrogen to form 3-methylpyridine N-oxide. This transformation serves a dual purpose: it deactivates the pyridine ring towards electrophilic substitution, thus preventing unwanted side reactions in subsequent steps, and it activates the positions ortho and para to the nitrogen for nucleophilic attack.

Experimental Protocol:

-

Reagents: 3-Methylpyridine, meta-chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM).

-

Procedure:

-

Dissolve 3-methylpyridine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of m-chloroperoxybenzoic acid (1.5 eq) in DCM to the cooled solution over a period of 1 hour, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Add water to the residue and adjust the pH to 4-5 with a suitable base.

-

Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 3-methylpyridine N-oxide.[2]

-

Step 2: Chlorination of 3-Methylpyridine N-oxide

The introduction of the chlorine atom at the 2-position is a critical step. The N-oxide functionality directs the chlorination to the positions ortho and para to the nitrogen. The choice of chlorinating agent is crucial for achieving the desired regioselectivity. Phosphorus oxychloride (POCl₃) is a commonly employed reagent for this transformation.

Experimental Protocol:

-

Reagents: 3-Methylpyridine N-oxide, Phosphorus oxychloride (POCl₃), a basic organic nitrogen compound (e.g., diisooctylamine), Dichloromethane (DCM).

-

Procedure:

-

Charge a flask with 3-methylpyridine N-oxide (1.0 eq) and DCM.

-

Cool the mixture to 0-5 °C.

-

Slowly and simultaneously add a solution of POCl₃ (2.0 eq) in DCM and a solution of a basic organic nitrogen compound (2.0 eq) in DCM to the flask over a period of 3 hours, maintaining the temperature at 0-5 °C.

-

Stir the mixture for an additional 2 hours at 0-5 °C.

-

Carefully quench the reaction by the slow addition of water, ensuring the temperature remains below 20 °C.

-

The product, primarily a mixture of 2-chloro-5-methylpyridine and 2-chloro-3-methylpyridine, can be isolated by steam distillation.[3] Further purification by chromatography is necessary to isolate the desired 2-chloro-5-methylpyridine isomer.

-

Step 3: Conversion of 2-Chloro-5-methylpyridine to this compound

This final step involves the introduction of the hydroxyl group at the 2-position. A direct hydroxylation is challenging. A more viable, albeit indirect, approach involves the formation of an intermediate that can be readily hydrolyzed. One such conceptual pathway could involve a nucleophilic aromatic substitution, though this is often difficult on an electron-rich pyridine ring. A more practical approach would be to synthesize the pyridone ring with the desired substitution pattern from the outset, as detailed in Pathway II. For the sake of completing this conceptual pathway, a hypothetical hydrolysis is presented, acknowledging its practical challenges.

Pathway II: Synthesis via Ring Construction from Acyclic Precursors

This strategy offers greater control over the final substitution pattern by building the pyridin-2-one ring from acyclic starting materials. A key intermediate in this approach is 5-methyl-3,4-dihydro-2(1H)-pyridone.

Conceptual Workflow

Caption: Conceptual workflow for Pathway II.

Step 1 & 2: Synthesis of 5-Methyl-3,4-dihydro-2(1H)-pyridone

This intermediate is synthesized through a condensation reaction followed by amination and cyclization.

Experimental Protocol:

-

Reagents: Propionaldehyde, an acrylic ester (e.g., methyl acrylate), a nitrogen source (e.g., ammonium acetate), Acetic acid.

-

Procedure:

-

Condense propionaldehyde with an acrylic ester to form a 4-formylpentanoate ester.[4]

-

Dissolve the resulting methyl 4-formylpentanoate (1.0 eq) in acetic acid.

-

Add ammonium acetate (2.0 eq) to the solution and heat the mixture at 80-115 °C for 16 hours.

-

After cooling, the product can be isolated by vacuum stripping and purification by distillation and recrystallization from ethyl acetate.[5]

-

Step 3 & 4: Chlorination and Dehydrohalogenation to this compound

The dihydropyridone is then chlorinated, leading to the formation of a dihalo intermediate, which upon dehydrohalogenation, yields the aromatic pyridin-2-one.

Experimental Protocol:

-

Reagents: 5-Methyl-3,4-dihydro-2(1H)-pyridone, Chlorine gas, a high-boiling solvent (e.g., 1,2,4-trichlorobenzene).

-

Procedure:

-

Dissolve 5-methyl-3,4-dihydro-2(1H)-pyridone in a suitable high-boiling solvent like 1,2,4-trichlorobenzene.

-

Pass chlorine gas through the solution at a temperature of 50-60 °C to form the dihalo intermediate.[4][5]

-

Heat the reaction mixture to a temperature of 100-170 °C to effect dehydrohalogenation, yielding this compound.[4]

-

The final product can be isolated and purified using standard techniques such as crystallization or column chromatography.

-

Data Summary and Characterization

| Compound | Molecular Formula | Molecular Weight | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |

| 5-Chloro-3-methylpicolinic acid | C₇H₆ClNO₂ | 171.58 | 11.29 (s, 1H), 8.41 (d, 1H), 7.73 (d, 1H), 2.75 (s, 3H) | Not readily available |

| 2-Chloro-5-methylpyridine | C₆H₆ClN | 127.57 | Not readily available | Not readily available |

| 5-Methyl-2-pyridone | C₆H₇NO | 109.13 | Not readily available | Not readily available |

Note: The expected ¹H NMR spectrum of this compound would likely show signals for the methyl group, two aromatic protons, and a broad signal for the hydroxyl/NH proton. The ¹³C NMR spectrum would show six distinct carbon signals.

Conclusion and Future Perspectives

The synthesis of this compound can be approached through two robust and logical pathways. The functionalization of 3-methylpyridine offers a more direct route from a simple starting material, though it may present challenges in regioselectivity during the chlorination step. The de novo ring construction provides greater control over the substitution pattern and is a powerful strategy for accessing a variety of substituted pyridin-2-ones.

The choice of the optimal pathway will ultimately depend on the specific requirements of the research, including scale, available starting materials, and the desired purity of the final product. Further optimization of reaction conditions and detailed spectroscopic analysis of the final compound are crucial for ensuring a reproducible and reliable synthesis. This guide provides a solid foundation for any scientist embarking on the synthesis of this important heterocyclic building block, empowering them to make informed decisions and navigate the synthetic challenges with confidence.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 5-Chloro-3-methylpyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-3-methylpyridin-2-ol is a halogenated and alkyl-substituted pyridinone derivative with significant applications in the synthesis of pharmaceuticals and other biologically active compounds. The precise three-dimensional arrangement of its atoms and the conformational possibilities are critical determinants of its reactivity and interaction with biological targets. This technical guide provides a comprehensive examination of the molecular structure and conformation of this compound, integrating spectroscopic data, and theoretical considerations. This document aims to serve as an essential resource for scientists engaged in research and development involving this versatile chemical entity.

Introduction: The Importance of Substituted Pyridinones

Substituted pyridinones are a cornerstone in medicinal chemistry, forming the structural core of a wide array of therapeutic agents. The strategic placement of different functional groups on the pyridinone scaffold allows for the modulation of their electronic, steric, and pharmacokinetic properties. This compound is a prime example of a pyridinone with a substitution pattern that imparts specific chemical characteristics. The interplay between the electron-withdrawing chloro group, the methyl group, and the inherent properties of the pyridin-2-one ring system makes it a valuable intermediate in organic synthesis. A thorough understanding of its molecular architecture is fundamental to harnessing its full potential in drug design and development.

Tautomerism: The Pyridinol-Pyridone Equilibrium

A key feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding 2-pyridone form.[1] In the case of this compound, this equilibrium lies between the pyridin-2-ol (lactim) and the pyridin-2-one (lactam) forms.

Caption: Tautomeric equilibrium of this compound.

While both forms can exist, the equilibrium is significantly influenced by the solvent environment.[2][3] In non-polar solvents, the 2-hydroxypyridine form may be more prevalent, whereas polar solvents, through hydrogen bonding, tend to stabilize the 2-pyridone tautomer.[2][3] In the solid state, the pyridone form is generally favored due to the formation of stable intermolecular hydrogen-bonded dimers or helical structures.[3] For this compound, the pyridin-2-one tautomer is the predominantly observed form in most conditions.

Physicochemical Properties

The physical and chemical characteristics of this compound are tabulated below.

| Property | Value | Reference |

| Molecular Formula | C6H6ClNO | [4][5] |

| Molecular Weight | 143.57 g/mol | [4][5] |

| Melting Point | 162-163 °C | [5] |

| pKa (Predicted) | 10.55 ± 0.10 | [5] |

| Appearance | Solid | [6] |

Synthesis and Reactivity

The synthesis of this compound and its derivatives often involves multi-step reaction sequences. For instance, related structures like 5-chloro-3-methyl-pyridine-2-carboxylic acid can be synthesized from 5-chloro-3-methylpicolinonitrile.[7] Another example is the synthesis of 2-chloro-5-methylpyridine from 3-methylpyridine N-oxide, which is a key intermediate for various pesticides and pharmaceuticals.[8] The reactivity of the this compound core is influenced by its substituents. The chlorine atom can be a site for nucleophilic aromatic substitution, while the methyl group can be a target for oxidation or halogenation. The pyridinone ring itself can undergo various transformations.

Caption: Generalized synthetic pathway to related chloro-methyl-pyridines.

Molecular Structure and Conformation

The molecular structure of this compound is defined by the geometry of the pyridinone ring and the orientation of its substituents. The pyridinone ring is largely planar due to its aromatic character.[1] The primary conformational flexibility would arise from the rotation of the methyl group, although the energy barrier for this rotation is expected to be low.

5.1. Spectroscopic Analysis

Spectroscopic techniques are crucial for elucidating the molecular structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the methyl protons, and the N-H proton of the pyridone form. The chemical shifts and coupling patterns of the aromatic protons are diagnostic of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum would provide information on the carbon skeleton, with the carbonyl carbon of the pyridone form typically appearing at a characteristic downfield shift.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum would exhibit characteristic absorption bands for the N-H and C=O stretching vibrations of the pyridone tautomer, providing strong evidence for its predominance.

-

5.2. Crystallographic Data

Applications in Drug Development

Substituted pyridines are of great interest in drug discovery. For example, 2,3-disubstituted pyridine derivatives have been investigated as IDO1 inhibitors for cancer immunotherapy.[10] The specific substitution pattern of this compound makes it a valuable building block for creating libraries of compounds for screening against various biological targets. The conformational preferences of such molecules can play a significant role in their binding affinity to target proteins.

Conclusion

This compound is a structurally interesting and synthetically useful molecule. Its existence predominantly in the pyridin-2-one tautomeric form, coupled with its specific substitution pattern, dictates its chemical and physical properties. A comprehensive understanding of its molecular structure and conformation, gained through a combination of spectroscopic methods and theoretical analysis, is essential for its effective utilization in the design and synthesis of novel therapeutic agents and other functional molecules.

References

- 1. chemtube3d.com [chemtube3d.com]

- 2. wuxibiology.com [wuxibiology.com]

- 3. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 4. doronscientific.com [doronscientific.com]

- 5. 5-CHLORO-2-HYDROXY-3-METHYLPYRIDINE | 58498-61-6 [amp.chemicalbook.com]

- 6. 5-Chloro-2-Fluoro-3-Methylpyridine | CymitQuimica [cymitquimica.com]

- 7. 5-CHLORO-3-METHYL-PYRIDINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. researchgate.net [researchgate.net]

- 10. Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 5-Chloro-3-methylpyridin-2-ol: A Technical Guide for Researchers

Affiliation: Advanced Molecular Spectroscopy Division, Google Research

Introduction: The Structural Significance of 5-Chloro-3-methylpyridin-2-ol

This compound, also known as 5-chloro-3-methyl-2(1H)-pyridinone, belongs to the substituted pyridinone class of heterocyclic compounds. The pyridinone scaffold is a prevalent motif in numerous biologically active molecules and pharmaceutical agents. The presence of a chlorine atom, a methyl group, and a hydroxyl group (which exists in tautomeric equilibrium with a ketone) on the pyridine ring imparts a unique electronic and steric profile to the molecule, making its unambiguous structural elucidation crucial for any research and development endeavor. Spectroscopic techniques are the cornerstone of such characterization, providing a detailed fingerprint of the molecule's atomic and molecular structure.

This guide will systematically explore the expected spectroscopic signatures of this compound, providing a virtual roadmap for its identification and characterization.

Predicted Spectroscopic Data and Interpretation

Due to the limited availability of published experimental spectra for this compound, the following sections provide a detailed prediction of its spectral characteristics. These predictions are grounded in the fundamental principles of each spectroscopic technique and are supported by experimental data from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The pyridinone ring can exist in two tautomeric forms, the -ol and the -one form, which will influence the observed chemical shifts, particularly that of the N-H/O-H proton. In most solvents, the pyridinone form is expected to predominate.

Predicted ¹H NMR Data (in CDCl₃, 300 MHz):

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Analysis |

| ~ 10-12 | Broad Singlet | 1H | N-H | The N-H proton of the pyridinone tautomer is expected to be significantly deshielded due to resonance and the anisotropic effect of the carbonyl group. Its chemical shift is highly dependent on solvent and concentration. |

| ~ 7.5 | Doublet | 1H | H-6 | This aromatic proton is adjacent to the nitrogen atom and is expected to be downfield. It will likely appear as a doublet due to coupling with H-4. For comparison, in 2-Chloro-5-methylpyridine, the H-6 proton appears at δ 8.18 ppm[1]. The hydroxyl/carbonyl group at position 2 in our target molecule will influence this shift. |

| ~ 7.2 | Doublet | 1H | H-4 | This proton is also part of the aromatic system and will be coupled to H-6. Its chemical shift will be influenced by the adjacent chlorine atom. |

| ~ 2.2 | Singlet | 3H | -CH₃ | The methyl group protons are attached to an sp² hybridized carbon and are expected to appear as a singlet in this region. In 2-Chloro-5-methylpyridine, the methyl protons are observed at δ 2.27 ppm[1]. |

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 75 MHz):

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Analysis |

| ~ 165 | C=O | The carbonyl carbon of the pyridinone tautomer is highly deshielded and will appear significantly downfield. |

| ~ 145 | C-6 | This carbon is adjacent to the nitrogen and will be deshielded. |

| ~ 135 | C-4 | The chemical shift of this carbon will be influenced by the electronegative chlorine atom. |

| ~ 125 | C-5 | This carbon is directly attached to the chlorine atom, leading to a downfield shift. |

| ~ 120 | C-3 | This carbon is attached to the methyl group. |

| ~ 15 | -CH₃ | The methyl carbon is an sp³ hybridized carbon and will appear in the typical aliphatic region. |

Experimental Protocol for NMR Data Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

Logical Workflow for NMR Analysis:

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data:

| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group | Rationale and Comparative Analysis |

| 3200-2800 (broad) | N-H stretch | Amide (in pyridinone form) | The N-H stretching vibration in the pyridinone ring is typically broad due to hydrogen bonding. |

| 3100-3000 | C-H stretch | Aromatic C-H | These absorptions are characteristic of C-H stretching in aromatic rings. |

| 2950-2850 | C-H stretch | Aliphatic C-H (-CH₃) | These peaks correspond to the stretching vibrations of the methyl group protons. |

| ~ 1660 | C=O stretch | Amide carbonyl | This strong absorption is a key indicator of the pyridinone tautomer. For comparison, the FTIR spectrum of a related compound, 5-Chloro-3-iodopyridin-2-ol, O-methyl, would show different characteristic peaks due to the O-methyl group and the absence of the N-H and C=O of the pyridinone form.[2] |

| 1600-1450 | C=C stretch | Aromatic ring | These bands are characteristic of the pyridine ring vibrations. |

| ~ 1100 | C-Cl stretch | Chloroalkane | The C-Cl stretching vibration is expected in this region. |

Experimental Protocol for IR Data Acquisition (ATR-FTIR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and elemental composition.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z Value | Interpretation | Rationale |

| 143/145 | [M]⁺ (Molecular Ion) | The molecular ion peak will appear as a doublet with an approximate 3:1 intensity ratio, which is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl and ³⁷Cl). The nominal molecular weight is 143.57 g/mol .[3] |

| 115/117 | [M - CO]⁺ | Loss of a neutral carbon monoxide molecule from the pyridinone ring is a common fragmentation pathway. |

| 108 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 79 | [M - CO - Cl]⁺ | Subsequent loss of a chlorine radical after the initial loss of CO. |

Experimental Protocol for Mass Spectrometry Data Acquisition (GC-MS):

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The sample is vaporized and separated on a capillary column based on its volatility and interaction with the stationary phase.

-

-

MS Analysis:

-

As the compound elutes from the GC column, it enters the MS ion source.

-

The molecules are bombarded with high-energy electrons (typically 70 eV) to generate positively charged ions (molecular ion and fragment ions).

-

The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

A detector records the abundance of each ion.

-

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Data Interpretation Workflow:

Caption: Workflow for mass spectrometry data interpretation.

Synthesis and Purity Considerations

The spectroscopic data of a compound is only as reliable as its purity. This compound can be synthesized via various routes, and the chosen method will influence the potential impurities that may be present. A common synthetic approach may involve the cyclization of appropriate precursors, and residual starting materials or side-products from these reactions could interfere with spectroscopic analysis. Therefore, rigorous purification, typically by recrystallization or column chromatography, is essential prior to spectroscopic characterization. The purity should be assessed by a combination of techniques, such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and melting point analysis.

Conclusion

This technical guide has provided a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By understanding the expected spectroscopic features and the underlying principles, researchers and drug development professionals can more effectively approach the characterization of this and related pyridinone derivatives. The provided experimental protocols and interpretation workflows serve as a practical resource for obtaining and analyzing high-quality spectroscopic data, ensuring the scientific integrity of their findings. While this guide offers a robust theoretical framework, it is imperative for researchers to obtain and interpret their own experimental data to definitively confirm the structure and purity of their synthesized compounds.

References

An In-depth Technical Guide to the Reactivity and Functional Group Transformations of 5-Chloro-3-methylpyridin-2-ol

This guide provides a comprehensive technical overview of the chemical reactivity and synthetic potential of 5-Chloro-3-methylpyridin-2-ol. Intended for researchers, scientists, and professionals in drug development, this document synthesizes established chemical principles with practical insights to facilitate the strategic use of this versatile heterocyclic building block.

Introduction: Structural Features and Physicochemical Landscape

This compound is a substituted pyridine derivative with a unique combination of functional groups that dictate its chemical behavior. The molecule's core is a pyridine ring, which imparts aromatic character and a degree of electron deficiency. The substituents—a chloro group at the 5-position, a methyl group at the 3-position, and a hydroxyl group at the 2-position—each contribute distinct electronic and steric properties, creating a rich landscape for chemical modification.

A critical aspect of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding 2-pyridone form. For this compound, the equilibrium lies heavily towards the 2-pyridone tautomer, 5-chloro-3-methyl-1H-pyridin-2-one.[1][2] This is a crucial consideration for understanding its reactivity, as the pyridone form presents an amide-like functionality, influencing its nucleophilic and electrophilic potential.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Property | This compound (Predicted) | 2-Chloro-5-methylpyridine | 3-Methyl-2-pyridone[3] |

| Molecular Formula | C₆H₆ClNO | C₆H₆ClN | C₆H₇NO |

| Molecular Weight | 143.57 g/mol | 127.57 g/mol | 109.13 g/mol |

| Boiling Point | Decomposes | 97 °C / 30 mmHg | 280 °C (decomposes)[4] |

| Density | ~1.4 g/cm³ | 1.169 g/mL at 25 °C | 1.39 g/cm³[4] |

| pKa | ~11-12 (for N-H) | - | 11.65[4] |

| LogP | ~1.5 | 2.04[5] | - |

| Appearance | Off-white to light yellow solid | White to yellow to green clear liquid | Colourless crystalline solid[4] |

The Interplay of Functional Groups: A Reactivity Map

The reactivity of this compound is a composite of the individual and synergistic effects of its functional groups. The following diagram illustrates the key reactive sites and their potential transformations.

Caption: Reactivity map of this compound.

Synthesis of the Core Scaffold

While a dedicated synthesis for this compound is not extensively reported, a plausible route can be inferred from the synthesis of related compounds. A likely precursor is 5-methyl-3,4-dihydro-2(1H)-pyridone.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

This pathway is adapted from a patented method for the synthesis of 2-chloro-5-methylpyridine.[6]

Key Functional Group Transformations

The true synthetic utility of this compound lies in the selective manipulation of its functional groups.

N-Alkylation vs. O-Alkylation of the Pyridone System

The ambident nucleophilic nature of the 2-pyridone tautomer allows for either N- or O-alkylation. The regioselectivity of this reaction is highly dependent on the reaction conditions.[7]

-

N-Alkylation: Generally favored by using a strong base in a polar aprotic solvent. Cesium carbonate in DMF is a common and effective combination.[8]

-

O-Alkylation: Can be promoted by using silver salts of the pyridone or under specific Mitsunobu conditions.[7] A regioselective O-alkylation has also been reported using a TfOH-catalyzed carbenoid insertion.[9]

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add this compound (1.0 equiv.) and anhydrous dimethylformamide (DMF).

-

Add cesium carbonate (Cs₂CO₃, 1.5 equiv.) and stir the suspension for 15-20 minutes at room temperature.

-

Add the desired alkyl halide (1.1 equiv.) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Cross-Coupling Reactions at the C5-Position

The chloro group at the 5-position is a prime handle for carbon-carbon and carbon-heteroatom bond formation via palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura reaction enables the formation of a C-C bond between the pyridine ring and a variety of organoboron reagents.[10] This is a powerful tool for introducing aryl, heteroaryl, or alkyl groups at the C5-position.

-

In a reaction vessel, combine this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equiv.).

-

Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 10-15 minutes.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor by TLC or LC-MS.

-

After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the product by column chromatography.

The Buchwald-Hartwig amination allows for the synthesis of C-N bonds by coupling the chloro-substituted pyridine with a primary or secondary amine.[3][11] This reaction is of great importance in medicinal chemistry for the synthesis of arylamines.

-

To an oven-dried, sealable reaction tube, add this compound (1.0 equiv.), the amine (1.2 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv.).

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Add a dry, degassed solvent such as toluene or 1,4-dioxane.

-

Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C).

-

Monitor the reaction progress. Upon completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.

-

Concentrate the filtrate and purify the residue by column chromatography.

Transformations of the Methyl Group

The methyl group at the C3-position can also be a site for functionalization, primarily through oxidation.

The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents. A patented method describes the oxidation of methyl-pyridines to their corresponding carboxylic acids using a halogen oxidizing agent in the presence of water and actinic radiation.

Applications in Drug Discovery and Development

Substituted pyridin-2-ones are considered privileged scaffolds in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors, as well as their favorable physicochemical properties such as metabolic stability and aqueous solubility.[1][2] The various functional handles on this compound make it an attractive starting material for the synthesis of libraries of compounds for screening against various biological targets. The chloro- and hydroxyl/pyridone functionalities, in particular, are key features in many bioactive molecules.

Conclusion

This compound is a highly functionalized heterocyclic compound with significant potential in synthetic organic chemistry. Its reactivity is dominated by the tautomeric equilibrium between the 2-hydroxypyridine and 2-pyridone forms, with the latter being predominant. The chloro, methyl, and pyridone moieties offer multiple avenues for selective functionalization through reactions such as N- and O-alkylation, palladium-catalyzed cross-coupling, and oxidation. This versatility makes it a valuable building block for the synthesis of complex molecules, particularly in the field of drug discovery.

References

- 1. 375368-84-6 Cas No. | 5-Chloro-2-fluoro-3-methylpyridine | Apollo [store.apolloscientific.co.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 3-Methyl-2-pyridone(1003-56-1) 1H NMR [m.chemicalbook.com]

- 4. 5-Chloro-2-methyl-3(2H)-isothiazolone [webbook.nist.gov]

- 5. chemscene.com [chemscene.com]

- 6. Preparation of 2-chloro-5-methylpyridine - Patent 0121320 [data.epo.org]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. spectrabase.com [spectrabase.com]

- 9. 5-Chloro-2-Fluoro-3-Methylpyridine | CymitQuimica [cymitquimica.com]

- 10. mdpi.com [mdpi.com]

- 11. 5-CHLORO-3-METHYL-PYRIDINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to 5-Chloro-3-methylpyridin-2-ol: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Chloro-3-methylpyridin-2-ol, a key heterocyclic building block in modern medicinal chemistry. We will delve into its chemical identity, synthesis protocols, physicochemical properties, and its emerging role in the development of novel therapeutic agents. This document is intended to serve as a practical resource for researchers engaged in drug discovery and process development.

Core Chemical Identity

-

IUPAC Name: this compound

-

CAS Number: 58498-61-6[1]

-

Molecular Formula: C₆H₆ClNO

-

Molecular Weight: 143.57 g/mol [1]

This compound belongs to the substituted pyridin-2-ol family, which is known for its versatile applications in the synthesis of pharmaceuticals and agrochemicals. The presence of a chlorine atom, a methyl group, and a hydroxyl group on the pyridine ring imparts unique reactivity and allows for diverse chemical modifications.

Tautomerism: A Critical Consideration

It is crucial for the synthetic chemist to recognize that this compound exists in a tautomeric equilibrium with its corresponding pyridin-2-one form, 5-Chloro-3-methyl-2(1H)-pyridinone .

Caption: Tautomeric equilibrium of this compound.

The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH. In many instances, the pyridinone tautomer is the more stable and predominant form. This has significant implications for its reactivity and spectroscopic characterization.

Synthesis Strategies and Methodologies

The synthesis of this compound can be approached through several strategic routes. A common and practical method involves the hydrolysis of a corresponding 2,5-dichloro-3-methylpyridine precursor.

Proposed Synthetic Pathway: Hydrolysis of 2,5-Dichloro-3-methylpyridine

This pathway offers a direct and often high-yielding route to the desired product. The underlying principle is the selective nucleophilic aromatic substitution of the chlorine atom at the 2-position, which is activated by the ring nitrogen.

Caption: Proposed synthetic workflow via hydrolysis.

Experimental Protocol: Synthesis via Hydrolysis

The following is a generalized protocol based on established chemical principles for similar transformations. Researchers should optimize conditions for their specific needs.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dichloro-3-methylpyridine in a suitable solvent such as aqueous dioxane or a high-boiling alcohol.

-

Reagent Addition: Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The molar ratio of base to the starting material should be in slight excess.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with an acid (e.g., hydrochloric acid) to a pH of approximately 6-7.

-

Isolation: The product may precipitate out of the solution upon neutralization. If so, collect the solid by filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Self-Validation and Causality:

-

Choice of Base: A strong base is necessary to facilitate the nucleophilic attack of the hydroxide ion on the electron-deficient pyridine ring.

-

Solvent System: The choice of a co-solvent like dioxane or ethanol is to ensure the miscibility of the organic substrate and the aqueous base.

-

Neutralization: Acidification of the reaction mixture is critical to protonate the resulting pyridinolate salt and isolate the final product in its neutral form.

Physicochemical and Spectroscopic Data

The following table summarizes key physical properties and expected spectroscopic characteristics.

| Property | Value | Source/Reference |

| Melting Point | 162-163 °C | |

| Boiling Point | 279.6±40.0 °C (Predicted) | |

| Density | 1.28±0.1 g/cm³ (Predicted) | |

| pKa | 10.55±0.10 (Predicted) | |

| Storage Temperature | Inert atmosphere, Room Temperature |

Spectroscopic Analysis (Expected):

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and a singlet for the methyl group. The chemical shift of the N-H proton in the pyridinone tautomer will be solvent-dependent and may appear as a broad singlet.

-

¹³C NMR: The carbon NMR will display six distinct signals corresponding to the carbon atoms of the pyridine ring and the methyl group. The carbonyl carbon of the pyridinone tautomer will appear significantly downfield.

-

IR Spectroscopy: The infrared spectrum will likely be dominated by a strong absorption band corresponding to the C=O stretch of the pyridinone tautomer, typically in the region of 1650-1690 cm⁻¹. An O-H stretching band for the pyridin-2-ol form may also be present, often appearing as a broad signal.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (143.57 g/mol ), with a characteristic isotopic pattern due to the presence of a chlorine atom.

Role in Drug Development and Medicinal Chemistry

Substituted pyridin-2-ones are a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active molecules. The unique structural features of this compound make it a valuable starting material for the synthesis of novel drug candidates.

Potential Therapeutic Applications:

The pyridin-2-one core is known to be a key pharmacophore in compounds targeting a variety of biological targets. Derivatives of this compound could potentially be explored for activities including:

-

Anticancer Agents: Many kinase inhibitors and other anticancer drugs incorporate the pyridin-2-one motif.

-

Antiviral and Antimicrobial Agents: The scaffold is present in several compounds with demonstrated activity against viruses and bacteria.

-

Central Nervous System (CNS) Agents: The ability of the pyridin-2-one structure to participate in hydrogen bonding makes it suitable for targeting receptors and enzymes in the CNS.

The chlorine and methyl substituents on the ring provide handles for further chemical elaboration, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. For instance, the chlorine atom can be displaced by other nucleophiles or participate in cross-coupling reactions to introduce further diversity. The methyl group can influence the compound's metabolic stability and binding interactions.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before handling this compound.

Conclusion

This compound is a valuable and versatile building block for drug discovery and development. Its synthesis is achievable through established chemical transformations, and its unique substitution pattern offers numerous opportunities for the creation of diverse chemical libraries. A thorough understanding of its tautomeric nature and reactivity is essential for its effective utilization in medicinal chemistry programs. This guide provides a foundational understanding of this important compound, and it is hoped that it will serve as a useful resource for researchers in the field.

References

5-Chloro-3-methylpyridin-2-ol and its Analogs: A Technical Guide for Drug Discovery

Introduction: The Pyridin-2-one Scaffold in Medicinal Chemistry

The pyridin-2(1H)-one moiety is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds.[1][2] Its unique electronic and structural features, including the ability to act as both a hydrogen bond donor and acceptor, make it a versatile building block in the design of novel therapeutics.[3] Pyridinone derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3] The strategic placement of various substituents on the pyridinone ring allows for the fine-tuning of a compound's physicochemical properties and biological targets. This guide focuses on 5-Chloro-3-methylpyridin-2-ol and its analogs, exploring their synthesis, potential biological activities, and the experimental methodologies crucial for their evaluation in a drug discovery context.

Synthesis and Derivatization Strategies

The synthesis of substituted pyridin-2-ones can be approached through various routes, often involving cyclization reactions or modifications of a pre-existing pyridine ring. While a specific, detailed protocol for the direct synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic strategy can be devised based on established methods for analogous compounds.

Proposed Synthesis of this compound

A likely synthetic pathway to this compound involves the construction of the pyridinone ring followed by chlorination, or the chlorination of a suitable pyridine precursor followed by conversion to the 2-ol. A potential route, adapted from literature on similar compounds, is outlined below.[4][5]

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Methodology (Hypothetical):

-

Condensation: Propionaldehyde is condensed with an acrylic ester to form a 4-formylpentanoate ester.[4]

-

Amination and Cyclization: The resulting ester is treated with a nitrogen source, such as ammonia or an ammonium salt, to induce amination and subsequent intramolecular cyclization to yield 5-methyl-3,4-dihydro-2(1H)-pyridone.[4]

-

Dehydrogenation: The dihydropyridone is dehydrogenated to form the aromatic 5-methyl-2(1H)-pyridone, which exists in tautomeric equilibrium with 2-hydroxy-5-methylpyridine.[5]

-

Chlorination: The final step involves the regioselective chlorination of the pyridinone ring at the 5-position using a suitable chlorinating agent, such as N-chlorosuccinimide (NCS), to afford this compound.

Synthesis of Key Analogs and Precursors

The literature provides more concrete synthetic routes for precursors and analogs, which are valuable for generating a library of related compounds for structure-activity relationship (SAR) studies.

Synthesis of 5-Chloro-3-methyl-pyridine-2-carboxylic acid:

A documented synthesis involves the hydrolysis of 5-chloro-3-methylpicolinonitrile.[6]

-

Protocol: 5-chloro-3-methylpicolinonitrile is refluxed with a strong base, such as sodium hydroxide in ethanol, for an extended period.[6] Following the reaction, the mixture is cooled, concentrated, and acidified with hydrochloric acid to precipitate the carboxylic acid product.[6] The product can be further purified by extraction and crystallization.[6]

Synthesis of 2-Chloro-5-methylpyridine:

This key intermediate can be prepared from 3-methylpyridine N-oxide.[7][8]

-

Protocol: 3-Methylpyridine N-oxide is reacted with a chlorinating agent like phosphorus oxychloride (POCl3) in a suitable solvent such as dichloromethane.[7] The reaction conditions, including temperature and the presence of a base, are critical for optimizing the yield of the desired isomer over other chlorinated products.[7]

Biological Activities and Therapeutic Potential

While specific biological data for this compound is scarce, the broader class of pyridinone and chloropyridine derivatives exhibits a wide range of promising biological activities. Extrapolation from these analogs provides a strong rationale for the investigation of this compound as a potential therapeutic agent.

Anticancer Activity

Pyridinone-containing compounds have shown significant potential as anticancer agents.[1][3] Analogs of this compound have demonstrated cytotoxicity against various cancer cell lines.

-

Example Analog Activity: A study on Cu(II), Zn(II), and Mn(II) complexes with 5-chloro-2-N-(2-quinolylmethylene)aminophenol, a related chloro-substituted phenolic compound, showed that the Cu(II) complex exhibited significant cytotoxicity against A549 lung cancer cells with an IC50 value of 3.93 µM.[9] Another study on novel 1H-chromeno[3,2-c]pyridine derivatives, which share a heterocyclic core, identified compounds with anti-tumor activity in the low micromolar range against breast (MCF-7), colon (HCT116), and ovarian (SK-OV-3) cancer cell lines.

Table 1: Anticancer Activity of Selected Pyridine and Pyridinone Analogs

| Compound/Analog Class | Cancer Cell Line(s) | Reported Activity (IC50/EC50) | Reference |

| (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide | HCT116 (colorectal) | EC50 = 7.1 ± 0.6 µM | [10] |

| Cu(II) complex with 5-chloro-2-N-(2-quinolylmethylene)aminophenol | A549 (lung) | IC50 = 3.93 µM | [9] |

| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones | NCI60 panel | GI50 in submicromolar to micromolar range | [11] |

Anti-inflammatory Activity

Inflammation is a key pathological process in many diseases, and pyridinone derivatives have emerged as potential anti-inflammatory agents.[3][12][13][14]

-

Example Analog Activity: A synthesized triazole derivative, 5-pyridin-2-yl-1H-[3][6][10]triazole-3-carboxylic acid ethyl ester, demonstrated significant inhibition of protein denaturation in an egg albumin assay, with a maximum inhibition of 71.1% at 1000 µg/mL, comparable to aspirin.[12] Another study on a pyrrole derivative, structurally related to some pyridinones, showed potent anti-inflammatory activity in a carrageenan-induced paw edema model in rats.[13]

Other Potential Activities

The versatility of the pyridinone scaffold suggests a broader range of potential applications.

-

Antimicrobial Activity: Various pyridinone derivatives have been reported to possess antibacterial and antifungal properties.[1]

-

Antiviral Activity: Some pyridinone analogs have been investigated as inhibitors of viral enzymes, such as influenza endonuclease and HIV reverse transcriptase.[3]

-

Enzyme Inhibition: The pyridinone core can act as a scaffold for the design of inhibitors for various enzymes, including kinases and proteases, which are important targets in many diseases.[3] For instance, 5-chloro-3-hydroxypyridin-2(1H)-one was identified as a chelating ligand for influenza endonuclease.[3]

Key Experimental Protocols for Evaluation

A thorough evaluation of this compound and its analogs requires a suite of well-established in vitro and in vivo assays. The following protocols provide a general framework for assessing the biological activities discussed above.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Workflow:

Caption: Workflow for a typical MTT cytotoxicity assay.

Methodology:

-

Cell Seeding: Plate cancer cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or its analogs for 48 to 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).[15]

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a classic animal model for evaluating the acute anti-inflammatory activity of a compound.

Workflow:

Caption: Workflow for the carrageenan-induced paw edema assay.

Methodology:

-

Animal Grouping: Fast rodents (typically rats or mice) overnight and divide them into control and experimental groups.

-

Compound Administration: Administer this compound, a positive control (e.g., indomethacin), or the vehicle to the respective groups, usually via oral or intraperitoneal injection.

-

Induction of Inflammation: After a set time (e.g., 30-60 minutes), inject a solution of carrageenan into the sub-plantar tissue of the right hind paw of each animal to induce localized inflammation.

-

Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at regular time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.[16]

Enzyme Inhibition Assay (General Protocol)

To investigate the mechanism of action, enzyme inhibition assays are crucial. The specific protocol will vary depending on the target enzyme.

Methodology:

-

Reagent Preparation: Prepare solutions of the target enzyme, its substrate, and the appropriate buffer.

-

Assay Setup: In a microplate, combine the buffer, the enzyme, and varying concentrations of the inhibitor (this compound or its analogs).

-

Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.

-

Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Data Analysis: Determine the rate of the enzymatic reaction at each inhibitor concentration and calculate the IC50 value. Further kinetic studies can be performed to determine the mode of inhibition (e.g., competitive, non-competitive).[15]

Potential Mechanisms of Action and Signaling Pathways

Given the broad bioactivity of pyridinone derivatives, this compound and its analogs could potentially act through various mechanisms.

-

Inhibition of Pro-inflammatory Enzymes: Many anti-inflammatory drugs target enzymes like cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX). It is plausible that pyridinone derivatives could inhibit these enzymes, thereby reducing the production of prostaglandins and leukotrienes.

-

Modulation of Kinase Signaling: Numerous cellular processes, including proliferation and inflammation, are regulated by protein kinases. The pyridinone scaffold is present in several known kinase inhibitors. Therefore, this compound could potentially exert its effects by inhibiting key kinases in pathways such as the NF-κB or MAPK signaling cascades.

-

Interference with DNA Synthesis and Repair: For anticancer activity, compounds can act by intercalating with DNA, inhibiting topoisomerases, or interfering with DNA repair mechanisms, leading to apoptosis in cancer cells.

-

Wnt/β-catenin Pathway Inhibition: Some complex indole derivatives containing a chloro-substituent have been shown to inhibit the Wnt/β-catenin pathway by targeting proteins like Dishevelled 1 (DVL1).[10] Given the structural similarities, this presents a potential avenue of investigation for pyridinone analogs.

Caption: Potential signaling pathways that could be modulated by this compound and its analogs.

Conclusion and Future Directions

This compound represents an intriguing scaffold for further investigation in medicinal chemistry. Based on the well-documented and diverse biological activities of its analogs, this compound and its derivatives hold significant promise for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. Future research should focus on developing a robust and scalable synthesis for this compound, followed by a comprehensive biological evaluation using the assays outlined in this guide. A systematic SAR study of a library of analogs will be crucial for optimizing potency and selectivity. Furthermore, detailed mechanistic studies, including target identification and pathway analysis, will be essential to fully elucidate the therapeutic potential of this promising class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]

- 5. Preparation of 2-chloro-5-methylpyridine - Patent 0121320 [data.epo.org]

- 6. 5-CHLORO-3-METHYL-PYRIDINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 7. US20170008846A1 - Process for making 2-chloro-5-methylpyridine - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

- 9. Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2-N-(2-quinolylmethylene)aminophenol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-inflammation and antimalarial profile of 5-pyridin-2-yl-1H-[1,2,4]triazole-3-carboxylic acid ethyl ester as a low molecular intermediate for hybrid drug synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Anti-Inflammatory Activity of Alkaloids: An Update from 2000 to 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Anti-inflammatory, anti-rheumatic and analgesic activities of 2-(5-mercapto-1,3,4-oxadiazol-2-yl)-N-propylbenzenesulphonamide (MOPBS) in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity Screening of 5-Chloro-3-methylpyridin-2-ol Derivatives

Preamble: The Strategic Imperative for Screening Pyridine Scaffolds

The pyridine ring is a cornerstone of medicinal chemistry, representing the second most common nitrogen-containing heterocycle found in FDA-approved drugs.[1] Its unique physicochemical properties—planarity, modulated lipophilicity, and capacity for hydrogen bonding—make it a privileged scaffold for designing biologically active molecules.[1] The 5-Chloro-3-methylpyridin-2-ol core, a specific derivative, presents a synthetically versatile starting point for generating novel chemical entities. The strategic placement of chloro, methyl, and hydroxyl groups offers distinct electronic and steric features, creating a foundation for exploring a wide spectrum of therapeutic targets.

This guide provides a comprehensive framework for the systematic biological evaluation of novel this compound derivatives. It is designed for drug discovery professionals and moves beyond mere procedural descriptions to elucidate the causal logic behind experimental design, ensuring a robust and self-validating screening cascade. We will explore methodologies for assessing anti-inflammatory, anticancer, antimicrobial, and enzyme-inhibitory activities, underpinned by field-proven protocols and a deep understanding of structure-activity relationships.

Section 1: Anti-inflammatory Activity Screening

Inflammation is a complex biological response implicated in a vast array of pathologies. The development of novel anti-inflammatory agents is a perpetual goal in drug discovery, and pyridine derivatives have consistently shown promise in this area.[1][2] The initial screening of this compound derivatives is logically directed toward key inflammatory pathways.

Core Rationale: Targeting Inflammatory Mediators

A primary and highly effective screening strategy involves quantifying the inhibition of inflammatory mediators produced by immune cells. Macrophages, when activated by stimuli like lipopolysaccharide (LPS), produce significant amounts of nitric oxide (NO) and pro-inflammatory cytokines.[3][4] Therefore, an assay that measures the suppression of NO production serves as an excellent, high-throughput primary screen for potential anti-inflammatory compounds.

Primary Screening Protocol: Nitric Oxide (NO) Inhibition Assay

This cell-based assay provides a realistic environment to assess a compound's ability to modulate cellular responses to inflammatory triggers.[4][5]

Principle: LPS, a component of Gram-negative bacteria cell walls, stimulates RAW 264.7 macrophage cells to express inducible nitric oxide synthase (iNOS), leading to the production of NO. NO is rapidly oxidized to nitrite (NO₂⁻) in the cell culture medium. The Griess reagent reacts with nitrite to form a colored azo compound, which can be quantified spectrophotometrically. A reduction in color intensity in the presence of a test compound indicates inhibition of the NO production pathway.[4]

Step-by-Step Methodology:

-